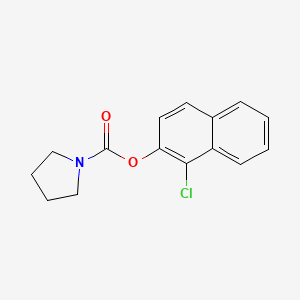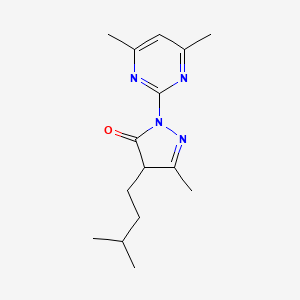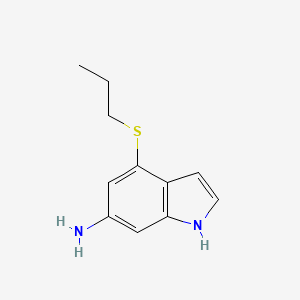
1h-Indol-6-amine,4-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indol-6-amine,4-(propylthio)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1h-Indol-6-amine,4-(propylthio)-, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization and rearrangement to form the indole structure .
Another method for synthesizing indole derivatives is the Batcho-Leimgruber synthesis, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then reduced and cyclized to produce the indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale application of the Fischer indole synthesis or other catalytic methods that offer high yields and selectivity. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1h-Indol-6-amine,4-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
1h-Indol-6-amine,4-(propylthio)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1h-Indol-6-amine,4-(propylthio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The propylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with a similar indole core structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1h-Indol-6-amine,4-(propylthio)- is unique due to the presence of both an amine group at the 6th position and a propylthio group at the 4th position. This specific substitution pattern can result in distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-propylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-5-14-11-7-8(12)6-10-9(11)3-4-13-10/h3-4,6-7,13H,2,5,12H2,1H3 |
Clé InChI |
ZTEHKPUBTBUZQR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC(=CC2=C1C=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



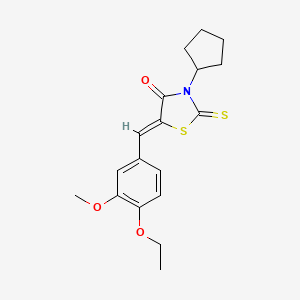
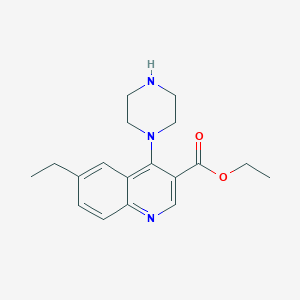
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
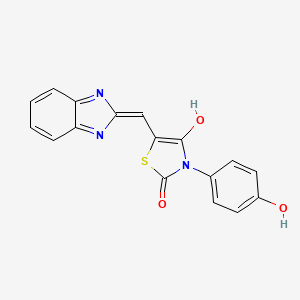
![Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)

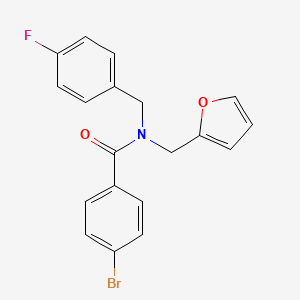
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
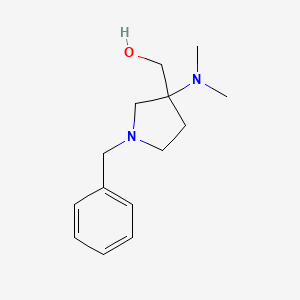
![4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B15096711.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15096717.png)
